molecular formula C9H13N3O4 B116774 2-Amino-1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-4(1H)-one CAS No. 123075-23-0

2-Amino-1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-4(1H)-one

Cat. No. B116774
M. Wt: 227.22 g/mol
InChI Key: HPDXILRPBZRTHG-SHYZEUOFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-4(1H)-one, also known as 2-Amino-1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-4(1H)-one, is a useful research compound. Its molecular formula is C9H13N3O4 and its molecular weight is 227.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-4(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-4(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Methodologies and Nucleoside Analog Development

An efficient synthetic route to various 5-substituted 2-amino-7-((2R,4R,5R)-tetrahydro-4-hydroxy-5-(hydroxymethyl)furan-2-yl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one compounds has been developed, showcasing the potential of this compound in creating nucleoside analogs with significant biological activity. This method involves the condensation of omega-substituted aldehydes with 2,6-diaminopyrimidin-4(3H)-one, followed by Boc protection, demonstrating its utility in facilitating nucleoside synthesis with potential therapeutic applications (Wang & Gold, 2009).

Development of Chelators and Metal Complexes

Thymidine and uridine derivatives have been modified to create novel bifunctional chelators that lead to the development of rhenium tricarbonyl complexes. These complexes, derived from modifications at the C2' and C5' ribose positions, have potential applications in diagnostic and therapeutic radiopharmaceuticals, illustrating the compound's role in advancing medical imaging and targeted therapy technologies (Wei et al., 2005).

Antimicrobial and Antitumor Activity

The synthesis of novel 3-[(Heteroaryl-2-ylimino)-methyl]-4-hydroxy-chromen-2-ones and tetrazole derivatives has been explored, highlighting the antimicrobial and antitumor activities of these compounds. This research underscores the compound's potential in the development of new therapeutic agents with efficacy against bacterial infections and cancer (Hoti et al., 2021).

Bioactive Compound Synthesis

The compound's structure is crucial in the synthesis of bioactive heterocyclic compounds, such as pyrimidine and pyrazole derivatives, which show promising plant-growth regulatory, antimicrobial, and cytotoxic activities. This highlights its role in agricultural science and drug development, offering a pathway to discovering new bioactive molecules with varied applications (Aniskova et al., 2017).

Metabolic Profiling and Diagnostic Marker Discovery

In a study focused on identifying urinary biomarkers for Plasmodium infection, a derivative of this compound was identified as a potential diagnostic marker. This application demonstrates the compound's relevance in the development of non-invasive diagnostic tools for infectious diseases, contributing to the early detection and management of malaria (Tritten et al., 2013).

properties

IUPAC Name

2-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O4/c10-9-11-7(15)1-2-12(9)8-3-5(14)6(4-13)16-8/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15)/t5-,6+,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPDXILRPBZRTHG-SHYZEUOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=CC(=O)N=C2N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)N=C2N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-4(1H)-one

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